molecular formula C15H13Cl2NO4S B2713726 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-39-1

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2713726
CAS No.: 339097-39-1
M. Wt: 374.23
InChI Key: NCJVJRZUHFBNRB-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a sulfonyl group attached to a dichlorophenyl ring and an acetamide group linked to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfone: Similar in structure but with different functional groups.

    Spirodiclofen: Contains a dichlorophenyl group but has a different overall structure and application.

Uniqueness

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-11-4-2-10(3-5-11)18-15(19)9-23(20,21)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVJRZUHFBNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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